molecular formula C18H25NO4 B1400292 1-Boc-4-[3-(methoxycarbonyl)phenyl]piperidine CAS No. 1016980-41-8

1-Boc-4-[3-(methoxycarbonyl)phenyl]piperidine

Cat. No. B1400292
M. Wt: 319.4 g/mol
InChI Key: YPSXKQOXINPENS-UHFFFAOYSA-N
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Description

“1-Boc-4-[3-(methoxycarbonyl)phenyl]piperidine” is a chemical compound with the CAS Number: 1016980-41-8 . Its IUPAC name is tert-butyl 4- (3- (methoxycarbonyl)phenyl)piperidine-1-carboxylate . The compound has a molecular weight of 319.4 .


Molecular Structure Analysis

The InChI code for “1-Boc-4-[3-(methoxycarbonyl)phenyl]piperidine” is 1S/C18H25NO4/c1-18 (2,3)23-17 (21)19-10-8-13 (9-11-19)14-6-5-7-15 (12-14)16 (20)22-4/h5-7,12-13H,8-11H2,1-4H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 319.4 . It is recommended to be stored in a refrigerated environment .

Scientific Research Applications

Synthesis Techniques and Chemical Properties

  • Palladium-Catalyzed C(sp3)-H Arylation

    1-Boc-4-[3-(methoxycarbonyl)phenyl]piperidine derivatives, specifically 3-aryl-N-Boc-piperidines, are synthesized through palladium-catalyzed migrative Negishi coupling, achieving good to excellent selectivity and yields. This process overcomes the challenge of directly functionalizing the inert C–H bonds in β-position to the nitrogen atom, which is commonly thought to be difficult (Millet & Baudoin, 2015).

  • Lithiation-Substitution of N-Boc Piperidines

    Enantioselective synthesis of 2-substituted 2-phenylpyrrolidines and -piperidines involves lithiation-substitution of enantioenriched N-Boc-2-phenylpyrrolidine or -piperidine. This process is critical for producing pharmaceutically relevant compounds containing a quaternary stereocenter (Sheikh et al., 2012).

Pharmacological Research and Drug Synthesis

  • 1-Boc-Piperidine-4-Carboxaldehyde's Effects: In pharmacological research, 1-Boc-piperidine-4-carboxaldehyde, a derivative of 1-Boc-4-[3-(methoxycarbonyl)phenyl]piperidine, has been studied for its potential therapeutic applications, particularly for its effects on binge-eating behavior and anxiety in rats (Guzmán-Rodríguez et al., 2021).

Additional Chemical Studies and Applications

  • Formation of Quaternary Stereocenters: The development of methods to control the formation of quaternary stereocenters in compounds like 1-Boc-4-[3-(methoxycarbonyl)phenyl]piperidine is significant in chemical synthesis, providing a pathway to create diverse and complex molecular structures (Wu, Lee, & Beak, 1996).

properties

IUPAC Name

tert-butyl 4-(3-methoxycarbonylphenyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c1-18(2,3)23-17(21)19-10-8-13(9-11-19)14-6-5-7-15(12-14)16(20)22-4/h5-7,12-13H,8-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPSXKQOXINPENS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-4-[3-(methoxycarbonyl)phenyl]piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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